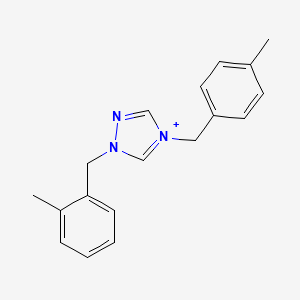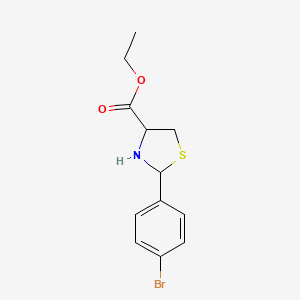
1-(2-methylbenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methylbenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium is a synthetic organic compound belonging to the class of triazolium salts. These compounds are known for their diverse applications in various fields, including medicinal chemistry, catalysis, and materials science. The presence of the triazolium ring imparts unique chemical properties to the compound, making it a valuable subject of study.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-methylbenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium typically involves the reaction of 2-methylbenzyl chloride and 4-methylbenzyl chloride with 1H-1,2,4-triazole in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or acetonitrile at elevated temperatures to facilitate the formation of the triazolium salt.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-methylbenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding triazolium oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of triazolium hydrides.
Substitution: Nucleophilic substitution reactions can occur at the benzyl positions, where nucleophiles such as amines or thiols replace the benzyl groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether under inert atmosphere.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile at moderate temperatures.
Major Products Formed:
Oxidation: Triazolium oxides
Reduction: Triazolium hydrides
Substitution: Substituted triazolium derivatives
Applications De Recherche Scientifique
1-(2-methylbenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions, including cycloaddition and polymerization reactions.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored as a potential therapeutic agent for the treatment of certain diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials, such as ionic liquids and conductive polymers.
Mécanisme D'action
The mechanism of action of 1-(2-methylbenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium involves its interaction with specific molecular targets and pathways. The triazolium ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
- 1-(2-methylbenzyl)-4-(4-chlorobenzyl)-1H-1,2,4-triazol-4-ium
- 1-(2-methylbenzyl)-4-(4-fluorobenzyl)-1H-1,2,4-triazol-4-ium
- 1-(2-methylbenzyl)-4-(4-methoxybenzyl)-1H-1,2,4-triazol-4-ium
Comparison: 1-(2-methylbenzyl)-4-(4-methylbenzyl)-1H-1,2,4-triazol-4-ium is unique due to the presence of two methylbenzyl groups, which influence its chemical reactivity and physical properties. Compared to its analogs with different substituents, this compound may exhibit distinct catalytic activity, solubility, and biological effects.
Propriétés
Formule moléculaire |
C18H20N3+ |
|---|---|
Poids moléculaire |
278.4 g/mol |
Nom IUPAC |
1-[(2-methylphenyl)methyl]-4-[(4-methylphenyl)methyl]-1,2,4-triazol-4-ium |
InChI |
InChI=1S/C18H20N3/c1-15-7-9-17(10-8-15)11-20-13-19-21(14-20)12-18-6-4-3-5-16(18)2/h3-10,13-14H,11-12H2,1-2H3/q+1 |
Clé InChI |
PABHOYNFTWLDLQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C[N+]2=CN(N=C2)CC3=CC=CC=C3C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[(E)-2-(4-methoxyphenyl)ethenyl]-3-[1-(methylsulfonyl)piperidin-3-yl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281427.png)

![6-(2-Ethoxyphenyl)-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281446.png)

![[1,1'-Bi(cyclohexan)]-4-yl 8-((2-hydroxyethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate](/img/structure/B15281454.png)

![(R)-tert-Butyl 5-amino-5,7-dihydrospiro[cyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B15281464.png)

![6-(2-Furyl)-3-[1-(methylsulfonyl)-4-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B15281478.png)
![1-[4-(difluoromethoxy)phenyl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15281479.png)


![[4-[1-Methyl-4-(trifluoromethyl)imidazol-2-yl]phenyl]methanamine](/img/structure/B15281505.png)

